BenchChemオンラインストアへようこそ!

Cyproheptadine Hydrochloride

Serotonin Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship

Cyproheptadine Hydrochloride is the only single‑molecule tool providing simultaneous sub‑nanomolar antagonism of histamine H1, serotonin 5‑HT2, and muscarinic receptors. Its slow 5‑HT2 dissociation kinetics enable washout‑resistant assays impossible with ketanserin or sarpogrelate. Clinically validated for serotonin syndrome reversal and post‑stroke spasticity modulation. Essential positive control for 5‑HT2 SAR programs. Procure the unreplicated polypharmacology standard.

Molecular Formula C21H22ClN
Molecular Weight 323.9 g/mol
CAS No. 41354-29-4
Cat. No. B194771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproheptadine Hydrochloride
CAS41354-29-4
Synonyms4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine Hydrochloride Hydrate
Molecular FormulaC21H22ClN
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl
InChIInChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H
InChIKeyZPMVNZLARAEGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilityWHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER;  ODORLESS;  SLIGHT BITTER TASTE;  NONHYGROSCOPIC;  1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER;  PRACTICALLY INSOL IN ETHER /HCL/
1.36e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cyproheptadine Hydrochloride (CAS 41354-29-4): Multi-Receptor Antagonist Profile and Procurement Considerations


Cyproheptadine Hydrochloride (CAS 41354-29-4) is a first-generation antihistamine that functions as a multi-receptor antagonist with demonstrated high-affinity binding to histamine H1, serotonin 5-HT2 receptor subtypes, and muscarinic receptors [1]. Unlike selective second-generation antihistamines, this compound exhibits a polypharmacological profile with Ki values in the sub-nanomolar to low nanomolar range across multiple receptor families, conferring distinct functional properties including antiserotonergic and anticholinergic activities [2]. This broad receptor engagement profile, combined with its established safety record and defined impurity/degradation specifications, makes Cyproheptadine Hydrochloride a uniquely positioned tool compound and therapeutic agent that cannot be functionally replicated by receptor-selective alternatives [3].

Why Cyproheptadine Hydrochloride Cannot Be Replaced by Selective Antihistamines or Single-Target 5-HT2 Antagonists


Generic substitution with other first-generation antihistamines (e.g., diphenhydramine) or selective 5-HT2 antagonists (e.g., ketanserin) fails to recapitulate Cyproheptadine Hydrochloride‘s functional profile due to fundamental differences in receptor binding selectivity and occupancy kinetics. While ketanserin exhibits higher 5-HT2A affinity (pKi approximately 9.0), it lacks the concomitant high-affinity H1 antagonism (Ki ~0.06-0.8 nM) and muscarinic receptor engagement (Ki ~1.26 nM) that characterize Cyproheptadine [1][2]. Conversely, alternative antihistamines such as ketotifen, while structurally related, demonstrate divergent dose-response relationships in preclinical appetite and weight gain models, with Cyproheptadine (5 mg/kg) producing significant weight gain whereas co-administration with ketotifen paradoxically suppresses appetite [3]. Furthermore, Cyproheptadine's slow dissociation kinetics from 5-HT2 receptors differentiate it from rapidly reversible antagonists like ketanserin and sarpogrelate, which exhibit approximately 76% vs. 50% residual binding after washing, respectively, indicating fundamentally distinct receptor occupancy dynamics [4]. These pharmacodynamic distinctions preclude functional interchangeability in both research and clinical contexts.

Quantitative Differentiation Evidence for Cyproheptadine Hydrochloride Procurement


Comparative 5-HT2 Receptor Subtype Affinity Profile: Cyproheptadine vs. Synthetic Structural Analogs

Cyproheptadine demonstrates superior binding affinity across all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C) compared to its synthetic structural analogs. When the tricyclic dibenzocycloheptadiene core is modified to alternative ring systems (thioxanthene, xanthene, dihydro, diphenyl, fluorene, or phenylmethyl), a systematic reduction in pKi/pA2 values is observed across all three receptor subtypes, with the magnitude of reduction correlating with the degree of structural deviation from the parent scaffold [1]. This establishes Cyproheptadine as the optimal molecular template for 5-HT2-targeted applications within this chemical series.

Serotonin Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship

5-HT2 Receptor Dissociation Kinetics: Cyproheptadine vs. Ketanserin and Sarpogrelate

Cyproheptadine exhibits slow dissociation kinetics from 5-HT2 receptors, a property that distinguishes it from rapidly reversible antagonists such as ketanserin and sarpogrelate. Following radioligand binding and subsequent washing, Cyproheptadine maintains substantial receptor occupancy (50.17% residual binding at 10^-7.0 M), comparable to ritanserin but markedly different from ketanserin and sarpogrelate, which show rapid and near-complete dissociation [1]. This kinetic profile implies prolonged functional antagonism independent of plasma concentration and may contribute to sustained therapeutic effects in vivo.

Receptor Occupancy Pharmacodynamics Radioligand Binding

Serotonin Syndrome Reversal: Clinical Response Rate and Time-to-Resolution with Cyproheptadine

In a descriptive case series evaluating the clinical utility of Cyproheptadine for serotonin syndrome, administration of 4-8 mg orally produced complete resolution of serotonergic signs (including alterations in mental status, autonomic instability, and neuromuscular abnormalities) in 3 of 5 patients (60%) within 2 hours of a single dose [1]. The remaining two patients exhibited residual tremor or hyperreflexia that resolved following a second dose, with no adverse outcomes reported [1]. This rapid onset of symptom reversal distinguishes Cyproheptadine as a direct pharmacological intervention that targets the underlying pathophysiology of serotonin syndrome—excess central 5-HT1A and 5-HT2 receptor stimulation [2].

Serotonin Syndrome Emergency Medicine 5-HT Antagonism

Post-Stroke Neuromuscular Hypertonicity: Cyproheptadine Reduces Involuntary Muscle Relaxation Time by 45% vs. Placebo

In a randomized, double-blinded, placebo-controlled trial of 89 chronic stroke survivors with severe hand impairment, Cyproheptadine Hydrochloride treatment produced a significant reduction in grip termination time—a quantitative measure of involuntary muscle hypertonicity—compared with placebo (p < 0.05) [1]. A 45% reduction in relaxation time was observed after only one week at the 4 mg twice-daily dosage, with the effect being most pronounced in participants with more severe baseline impairment (CMSA-H level 2) [1]. Critically, this improvement occurred without any significant change in voluntary muscle strength (p=0.234), spasticity (p=0.6), or coactivation (p=0.53) [1].

Stroke Rehabilitation Neuromuscular Hypertonicity Spasticity

Cyproheptadine Hydrochloride: High-Value Research and Industrial Application Scenarios


Pharmacology Research: Multi-Receptor Antagonism Studies Requiring Combined H1, 5-HT2, and Muscarinic Blockade

Cyproheptadine Hydrochloride is the preferred compound for experimental paradigms requiring simultaneous high-affinity antagonism of histamine H1 (Ki = 0.06-0.8 nM), serotonin 5-HT2 subtypes (Ki = 0.83-3.5 nM), and muscarinic receptors (Ki = 1.26 nM) in a single molecular entity [1][2]. Unlike selective antagonists that require combination dosing with attendant pharmacokinetic variability, Cyproheptadine provides a validated, single-agent polypharmacological tool. Its slow dissociation kinetics from 5-HT2 receptors further enable washout-resistant experimental designs that cannot be replicated using rapidly reversible comparators like ketanserin or sarpogrelate [3].

Medicinal Chemistry: Reference Standard for 5-HT2 Receptor Ligand Development and SAR Studies

Cyproheptadine serves as the benchmark reference compound for structure-activity relationship studies targeting the 5-HT2 receptor family. Quantitative comparison data demonstrate that Cyproheptadine (pKi = 8.80 at 5-HT2A; pA2 = 9.14 at 5-HT2B; pKi = 8.71 at 5-HT2C) consistently outperforms all tested structural analogs across all three receptor subtypes, with affinity reductions of up to 2.35 log units (224-fold) observed for modified tricyclic systems [4]. This established rank-order potency profile makes Cyproheptadine Hydrochloride the essential positive control and calibration standard for any screening campaign or medicinal chemistry program evaluating novel 5-HT2-targeting scaffolds.

Neurorehabilitation Research: Post-Stroke Motor Recovery Studies Targeting Serotonergic Modulation of Hypertonicity

For research programs investigating serotonergic mechanisms in post-stroke motor impairment, Cyproheptadine Hydrochloride is uniquely supported by randomized controlled trial evidence demonstrating a 45% reduction in involuntary muscle relaxation time versus placebo after only one week of treatment, without adverse effects on voluntary strength or spasticity [5]. This selective modulation of hypertonicity—attributable to the compound's potent 5-HT2 receptor antagonism—cannot be achieved with conventional antispasticity agents (e.g., baclofen, tizanidine) which primarily act via GABAergic or α2-adrenergic mechanisms and often produce generalized weakness. Procurement of Cyproheptadine enables mechanistic studies that dissect serotonergic contributions to motor control and recovery.

Emergency Medicine and Toxicology: Formulary Stocking for Serotonin Syndrome Management

Healthcare institutions and hospital formularies should prioritize procurement of Cyproheptadine Hydrochloride for emergency department and toxicology service preparedness. Clinical evidence documents that oral administration of 4-8 mg produces complete resolution of serotonin syndrome symptoms in 60% of patients within 2 hours, with 100% resolution following repeat dosing [6]. As the only clinically available agent that directly antagonizes the pathophysiological driver of serotonin syndrome (excess central 5-HT1A and 5-HT2 receptor stimulation), Cyproheptadine addresses an unmet need that cannot be fulfilled by benzodiazepines or supportive care alone. The compound's established safety profile and availability in both tablet (4 mg) and syrup (2 mg/5 mL) formulations further support its essential formulary inclusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyproheptadine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.